(Trifluoromethoxy)benzene

Beschreibung

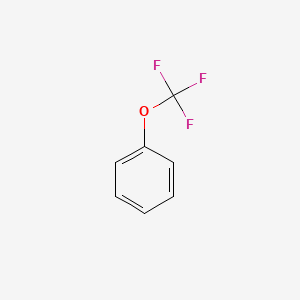

Structure

3D Structure

Eigenschaften

IUPAC Name |

trifluoromethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHWSLKNULCZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060028 | |

| Record name | (Trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-55-3 | |

| Record name | (Trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (trifluoromethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (trifluoromethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure and Conformation of (Trifluoromethoxy)benzene

Abstract: The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal and materials chemistry due to its unique electronic properties and high lipophilicity.[1][2] Understanding the structural and conformational preferences of this compound is critical for the rational design of molecules with desired properties. This guide provides a detailed analysis of the structure and conformation of this compound, drawing upon data from gas-phase experiments and computational studies. It includes a summary of key structural parameters, detailed experimental methodologies, and a visualization of the analytical workflow.

Conformational Landscape

The conformational preference of the trifluoromethoxy group in this compound and its derivatives is a subject of considerable study. Unlike its analogue, anisole (B1667542) (methoxybenzene), which favors a planar conformation where the C-O-C plane is coplanar with the benzene (B151609) ring, this compound exhibits a starkly different preference.[1][3]

Experimental and computational studies have consistently shown that the dominant conformer of this compound features a perpendicular orientation of the trifluoromethoxy group relative to the phenyl ring.[3][4] In this conformation, the dihedral angle between the C-O-C plane and the plane of the benzene ring is approximately 90°.[1][3]

While the perpendicular conformer is the global energy minimum, the existence of a secondary, planar conformer has been a topic of investigation. Gas Electron Diffraction (GED) studies on this compound and its para-fluorinated analogue suggest the presence of a minor planar conformer contribution.[3][4][5] However, various quantum chemical calculations yield different potential energy surfaces. Some methods predict the planar structure to be a transition state, while others suggest it is a very shallow local minimum, slightly higher in energy than the perpendicular conformer.[4][5][6]

The prevailing evidence indicates that in the gas phase, this compound exists predominantly as the perpendicular conformer, with a potential small contribution from a planar form.[3][4]

Structural Parameters

Quantitative data on the molecular geometry of this compound and its derivatives has been obtained primarily through Gas Electron Diffraction (GED) experiments, supported by quantum chemical calculations. The following tables summarize key structural parameters derived from a study on 4-fluorothis compound, which serves as a close proxy for the parent molecule.

Table 1: Key Bond Lengths (r)

| Parameter | GED (rh1) Value (Å) | B3LYP/cc-pVTZ Value (Å) |

| r(C-C)av | 1.391 ± 0.003 | 1.389 |

| r(C-O) | 1.363 ± 0.007 | 1.363 |

| r(C-F) in OCF₃ | 1.341 ± 0.004 | 1.343 |

| r(C-H)av | 1.085 (fixed) | 1.085 |

Data sourced from a combined GED and computational study on 4-fluorothis compound. The values are expected to be highly representative of this compound.[5]

Table 2: Key Bond and Dihedral Angles

| Parameter | GED (rh1) Value (°) | B3LYP/cc-pVTZ Value (°) |

| ∠C-O-C | 119.8 ± 0.7 | 120.5 |

| ∠F-C-F | 107.1 ± 0.5 | 107.0 |

| Dihedral Angle (φ(C-O)) | 90 (Perpendicular) | 90 (Perpendicular) |

| Dihedral Angle (φ(C-O)) | 0 (Planar) | 0 (Planar) |

The dihedral angle φ(C-O) describes the rotation around the C(aryl)-O bond. The perpendicular conformer is the experimentally determined primary structure.[5]

Table 3: Conformational Composition and Energy

| Method | Conformer | Composition (%) | Relative Energy (kcal/mol) |

| GED (Moscow) | Perpendicular | 75 - 100 | 0 (Global Minimum) |

| Planar | 0 - 25 | - | |

| GED (Tübingen) | Perpendicular | 87 - 100 | 0 (Global Minimum) |

| Planar | 0 - 13 | - | |

| B3LYP/cc-pVTZ | Perpendicular | - | 0 |

| Planar | - | ~0.6 | |

| HF/6-31G* | Perpendicular | - | 0 |

| Planar | - | 1.8 (Transition State) |

Composition data from GED analyses reflect the potential contribution of a planar conformer that cannot be definitively excluded.[3][5] Computational energies show the planar form to be less stable.[5][6]

Experimental and Computational Methodologies

The determination of the structure and conformation of this compound relies on a synergistic approach combining experimental gas-phase techniques with high-level quantum chemical calculations.

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the geometry of molecules in the gas phase.

Protocol:

-

Sample Introduction: A gaseous sample of the target molecule, such as 4-fluorothis compound, is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (e.g., ~60 keV) is directed to intersect the molecular beam at a right angle.

-

Scattering and Detection: The electrons are scattered by the molecules, creating a diffraction pattern that is captured on a detector (e.g., a photographic plate or a CCD camera). The scattering intensities are recorded as a function of the scattering angle.

-

Data Reduction: The recorded diffraction pattern is digitized and corrected for background noise and other experimental factors to yield the experimental molecular scattering intensities.

-

Structural Refinement: A theoretical molecular model is constructed based on assumed geometric parameters (bond lengths, angles). Theoretical scattering intensities are calculated from this model. The geometric parameters of the model are then refined by a least-squares fitting procedure to achieve the best possible agreement between the theoretical and experimental intensity curves. This process also involves refining vibrational amplitudes.

-

Conformational Analysis: To investigate conformational mixtures, theoretical models for each conformer (e.g., planar and perpendicular) are created. The analysis is then performed by fitting the experimental data to a model that assumes a mixture of these conformers, allowing for the determination of their relative populations.[3][5]

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of molecules in the gas phase.[7][8] It provides highly accurate data on the moments of inertia, from which precise molecular structures can be derived.[9][10][11]

Protocol:

-

Sample Preparation: The sample is introduced into the spectrometer in the gas phase at low pressure to minimize intermolecular collisions.[7]

-

Microwave Irradiation: The gaseous sample is irradiated with microwave radiation over a range of frequencies.

-

Absorption Detection: When the frequency of the microwaves matches the energy difference between two rotational levels of the molecule, the radiation is absorbed. This absorption is detected, and a spectrum of absorption intensity versus frequency is generated.[8]

-

Spectral Assignment: The observed transition frequencies are assigned to specific quantum number changes based on theoretical models of molecular rotation (e.g., rigid rotor).

-

Structural Determination: The rotational constants (A, B, C) are determined from the frequencies of the assigned transitions. These constants are inversely related to the molecule's moments of inertia. By measuring the spectra of different isotopologues of the molecule, the positions of individual atoms and thus the precise molecular structure (bond lengths and angles) can be determined.[9]

Quantum Chemical Calculations

Computational methods are essential for complementing experimental data, predicting molecular properties, and exploring the potential energy surface for conformational changes.

Protocol:

-

Model Building: A 3D model of the this compound molecule is constructed.

-

Method and Basis Set Selection: A suitable level of theory and basis set are chosen. For this type of molecule, Density Functional Theory (DFT) methods like B3LYP and Møller-Plesset perturbation theory (MP2) are commonly used.[4] Basis sets such as 6-31G* or larger, like cc-pVTZ, are employed to provide an accurate description of the electronic structure.[3][5]

-

Geometry Optimization: The energy of the molecule is minimized with respect to its geometric parameters to find stable conformers (energy minima). This is performed for both the perpendicular and planar conformations.

-

Frequency Calculation: Vibrational frequency calculations are performed at the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPE).

-

Potential Energy Surface Scan: To determine the rotational barrier, a relaxed potential energy surface scan is performed. The C(aryl)-C-O-C dihedral angle is systematically varied (e.g., from 0° to 90° in discrete steps), and at each step, the rest of the molecular geometry is optimized. This maps out the energy profile for the rotation of the -OCF₃ group, revealing the energy minima and the transition state connecting them.[4]

Visualized Workflow and Relationships

The following diagrams illustrate the logical workflow for determining molecular conformation and the relationship between the key conformers.

References

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. McGuire Research Group [mcguirelab.mit.edu]

- 10. youtube.com [youtube.com]

- 11. sci.tanta.edu.eg [sci.tanta.edu.eg]

An In-depth Technical Guide to the Physicochemical Properties of (Trifluoromethoxy)benzene

(Trifluoromethoxy)benzene , also known as phenyl trifluoromethyl ether or α,α,α-trifluoroanisole, is an aromatic organic compound with the chemical formula C₇H₅F₃O.[1][2][3] This colorless liquid is characterized by a trifluoromethoxy group attached to a benzene (B151609) ring.[3] The presence of the highly electronegative fluorine atoms significantly influences the molecule's electronic properties, polarity, and reactivity.[3] Consequently, this compound finds applications as a solvent, reagent, and intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] Its fluorine content can enhance metabolic stability and binding affinity in drug candidates. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a workflow for property analysis, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a clear reference for laboratory and development applications.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₃O | [1][2] |

| Molecular Weight | 162.11 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Melting Point | -49.9 °C | [2] |

| Boiling Point | 102 °C (lit.) | |

| Density | 1.226 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.406 (lit.) | |

| Vapor Pressure | 41.3 mmHg at 25 °C | [2] |

| Flash Point | 12 °C (53.6 °F) - closed cup | |

| Solubility | Soluble in polar organic solvents; insoluble in water.[3][4] |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is fundamental for the application and handling of chemical compounds. The following sections detail standard experimental methodologies for the key properties of this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For substances like this compound, which is a liquid at room temperature, this protocol would be applied after solidification at a low temperature.

Methodology:

-

Sample Preparation: A small amount of the solidified this compound is placed into a capillary tube, which is then sealed at one end.[5] The sample is packed to a height of 1-2 mm by tapping the tube.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a melting point apparatus, which typically consists of a heated oil bath or a metal block with a viewing port.[5]

-

Measurement: The apparatus is heated slowly, and the temperature is monitored.[5] The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[5] A slow heating rate is crucial for obtaining an accurate measurement.[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Apparatus Setup: A small amount of this compound is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Heating: The test tube is gently heated in a water or oil bath. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Measurement: Heating is discontinued (B1498344) when a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid begins to enter the capillary tube as it cools.

Density Determination

Density is the mass of a substance per unit volume.

Methodology:

-

Pycnometer Method: A pycnometer (a flask with a specific, accurately known volume) is weighed empty.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are present. The temperature of the sample is equilibrated to a specific value (e.g., 25 °C).

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer and dividing by the volume of the pycnometer.

Refractive Index Measurement

The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid.[6] It is a characteristic property that can be used for identification and purity assessment.[6]

Methodology:

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale.[6]

-

Temperature Correction: Since the refractive index is temperature-dependent, the measurement is typically made at a controlled temperature (e.g., 20 °C). If measured at a different temperature, a correction factor is applied.[6]

Physicochemical Property Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of the physicochemical properties of a chemical substance like this compound.

References

- 1. This compound | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 456-55-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS 456-55-3: this compound | CymitQuimica [cymitquimica.com]

- 4. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group has emerged as a critical substituent in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic properties, which distinguish it from both the classic methoxy (B1213986) (-OCH3) group and the trifluoromethyl (-CF3) group, allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[2][3] This guide provides a comprehensive overview of the core electronic effects of the trifluoromethoxy group, supported by quantitative data, experimental methodologies, and logical diagrams.

Fundamental Electronic Effects: A Duality of Induction and Resonance

The electronic character of the trifluoromethoxy group is a result of the interplay between two opposing forces: a strong inductive effect and a weak resonance effect.[4]

Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the oxygen atom and, subsequently, from the molecular scaffold to which it is attached.[2][5] This potent electron-withdrawing inductive effect, transmitted through sigma (σ) bonds, is a defining feature of the -OCF3 group.[6]

Resonance Effect (+M): Like the methoxy group, the oxygen atom in the trifluoromethoxy group possesses lone pairs of electrons that can be donated to an adjacent π-system (e.g., an aromatic ring) through resonance. However, this π-donating capacity is significantly diminished compared to the methoxy group.[7] The strong inductive pull of the fluorine atoms reduces the electron density on the oxygen, making it a less effective electron donor.[3] This is further compounded by negative hyperconjugation (nO → σ*C–F), where the oxygen lone pairs interact with the antibonding orbitals of the C-F bonds, further localizing them away from the π-system.[8][9]

As a result of these competing effects, the trifluoromethoxy group is a net electron-withdrawing substituent, with its inductive effect dominating its weakened resonance effect.[10] This has led to it being described as a "super-halogen" or "pseudo-halogen" due to its electronic properties being similar to that of chlorine or fluorine.[11]

Quantitative Description of Electronic Effects

The electronic influence of the -OCF3 group can be quantified using various substituent constants, which are essential for structure-activity relationship (SAR) studies.

Hammett (σ) and Taft (σI, σR) parameters provide a quantitative measure of the inductive and resonance effects of a substituent on an aromatic ring.

| Parameter | Value | Description | Reference(s) |

| σm (meta) | 0.38 - 0.40 | Measures the inductive effect from the meta position. A positive value indicates electron withdrawal. | [12] |

| σp (para) | 0.31 - 0.35 | Measures the combined inductive and resonance effects from the para position. | [12] |

| σI (Inductive) | 0.41 - 0.45 | Quantifies the pure inductive effect, independent of position. | [12] |

| σR (Resonance) | -0.06 - -0.19 | Quantifies the pure resonance effect. The negative value indicates electron donation, though it is small. | [12] |

The large positive σI value confirms the strong inductive withdrawal. The small negative σR value quantifies the weak resonance donation. The net effect is strongly electron-withdrawing, as shown by the positive σm and σp values.

The electronic nature of the -OCF3 group also profoundly influences other molecular properties critical for drug design.

| Parameter | Value | Description | Reference(s) |

| Hansch π | +1.04 | Measures the lipophilicity contribution of the substituent. The positive value indicates it increases lipophilicity significantly. | [3][9][13] |

| Electronegativity (χ) | 3.7 | Pauling scale electronegativity, comparable to fluorine (4.0). | [8][14] |

| Dipole Moment (Ph-OCF3) | 2.37 D | The molecular dipole moment of (trifluoromethoxy)benzene. |

The high lipophilicity (π = +1.04) is a key feature, often enhancing a molecule's ability to cross biological membranes.[2] This value is greater than that of the trifluoromethyl group (π = +0.88), making the -OCF3 group a powerful tool for modulating this property.[13][14]

Impact on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethoxy group significantly impacts the acidity of nearby functional groups. By stabilizing the conjugate base through inductive effects, the -OCF3 group increases the acidity (lowers the pKa) of phenols and anilines.

| Compound | Substituent Position | pKa | Comparison (pKa) |

| Phenol | - | 9.95 | - |

| 4-(Trifluoromethoxy)phenol | para | 9.01 | Lower pKa (more acidic) |

| Aniline (B41778) | - | 4.63 | - |

| 4-(Trifluoromethoxy)aniline | para | 3.49 | Lower pKa (less basic) |

The effect is most pronounced when the -OCF3 group is at the meta or para position, where it can effectively stabilize the negative charge of a phenoxide or the lone pair of an aniline through its long-range inductive effect.[11][15]

Experimental Protocols for Characterization

Determining the electronic parameters of the trifluoromethoxy group involves a combination of classic physical organic chemistry techniques and modern computational methods.

Methodology: Based on the ionization of substituted benzoic acids in water at 25°C.

-

Synthesis: Synthesize meta- and para-trifluoromethoxybenzoic acid.

-

pKa Measurement: Accurately determine the acid dissociation constant (Ka) or pKa of the synthesized acids and unsubstituted benzoic acid using potentiometric titration.

-

A standardized solution of a strong base (e.g., NaOH) is titrated against a solution of the benzoic acid derivative.

-

The pH is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

-

Calculation: The Hammett constant (σ) is calculated using the Hammett equation:

-

σ = log(Ka / Ka,H) = pKa,H - pKa

-

Where Ka is the dissociation constant of the substituted benzoic acid and Ka,H is that of unsubstituted benzoic acid.

-

Methodology: Density Functional Theory (DFT) calculations are widely used to model and predict the electronic properties of molecules.[16][17][18]

-

Structure Optimization: The 3D geometry of the molecule (e.g., trifluoromethoxybenzene) is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[19]

-

Property Calculation: Once the geometry is optimized, various electronic properties can be calculated:

-

Electrostatic Potential Maps: Visualize the electron density distribution, highlighting electron-rich and electron-poor regions.[13]

-

Dipole Moment: Calculated directly from the optimized structure and charge distribution.

-

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can be used to quantify the charge on each atom, illustrating the inductive effect.

-

Simulated pKa: While more complex, computational methods can estimate pKa values by calculating the free energy change of the dissociation reaction.

-

Implications for Drug Development and Materials Science

The well-defined electronic profile of the trifluoromethoxy group makes it a valuable tool for molecular design.

-

Metabolic Stability: The strong C-F bonds and the electron-withdrawing nature of the group make it resistant to oxidative metabolism (e.g., O-dealkylation), which can increase a drug's half-life.[3] The oxygen is less susceptible to oxidation and acts as a weaker hydrogen bond acceptor, reducing interactions with metabolic enzymes like CYP450.[3][13]

-

Receptor Binding: The group's unique electronic and steric properties can alter a molecule's conformation and electrostatic interactions within a binding pocket, potentially enhancing affinity and selectivity.[14] Its conformational flexibility, compared to a methoxy group, can be beneficial for optimizing binding.[4]

-

Membrane Permeability: The high lipophilicity imparted by the -OCF3 group often improves passive diffusion across cell membranes and the blood-brain barrier, which is crucial for bioavailability.[2]

-

Materials Science: In materials science, the -OCF3 group is used to tune the electronic properties of organic materials for applications in electronics and optics.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 13. mdpi.com [mdpi.com]

- 14. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 15. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. View of Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT [jceps.utq.edu.iq]

- 18. Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT | Journal of Education for Pure Science [jceps.utq.edu.iq]

- 19. hammett substituent constants: Topics by Science.gov [science.gov]

(Trifluoromethoxy)benzene CAS 456-55-3 properties

An In-depth Technical Guide to (Trifluoromethoxy)benzene (CAS 456-55-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by synonyms such as Phenyl trifluoromethyl ether and α,α,α-Trifluoroanisole, is an aromatic organic compound with the chemical formula C₇H₅F₃O.[1][2][3][4] It is characterized by a trifluoromethoxy group (-OCF₃) attached to a benzene (B151609) ring. This functional group imparts unique electronic properties and enhances the molecule's lipophilicity, making it a valuable building block in medicinal chemistry and materials science.[5]

The trifluoromethoxy group is a bioisostere for other functionalities and can improve the metabolic stability, binding affinity, and bioavailability of drug candidates.[5] Consequently, this compound is widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[5][6] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its key applications.

Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature.[1][7] Its properties are summarized in the tables below.

Table 2.1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 456-55-3 | [1][2] |

| Molecular Formula | C₇H₅F₃O | [1][2][7][8] |

| Molecular Weight | 162.11 g/mol | [2][4][7][8] |

| Appearance | Clear, colorless liquid | [1][5][7] |

| Density | 1.226 g/mL at 25 °C | [4][7][9] |

| Boiling Point | 102 °C at 760 mmHg | [7][9][10] |

| Melting Point | -49.9 °C | |

| Vapor Pressure | 41.3 mmHg at 25 °C | [4][7] |

| Refractive Index (n20/D) | 1.406 | [9][11] |

Table 2.2: Safety and Handling Properties

| Property | Value | Source(s) |

| Flash Point | 12 °C | [12] |

| GHS Hazard Statements | H225, H315, H319, H335 | [8][13][14] |

| GHS Signal Word | Danger | [8][11][13][14] |

| GHS Pictograms | GHS02 (Flammable), GHS07 (Irritant) | [8][14] |

| Description of Hazards | Highly flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [7][8][10][14] |

| Storage Temperature | 2°C - 8°C | [5] |

Synthesis and Experimental Protocols

This compound is primarily synthesized from anisole (B1667542) through a two-step process involving chlorination followed by fluorination. Several patents describe variations of this industrial method.[6][15][16]

General Synthesis Workflow

The logical flow for the primary synthesis route is outlined below.

Experimental Protocol: Two-Step Synthesis from Anisole

This protocol is a generalized procedure based on common industrial synthesis methods.[6][16]

Step 1: Chlorination of Anisole

-

Apparatus Setup: Equip a 1 L reactor with a mechanical stirrer, reflux condenser, thermometer, and a bottom inlet for gas.

-

Solvent and Reagents: Charge the reactor with a suitable solvent such as carbon tetrachloride or the rectification raffinate from previous fluorination batches.[6] Heat the solvent to reflux (e.g., 120-130 °C).[6]

-

Reaction Initiation: Prepare a solution of anisole and an initiator, such as azobisisobutyronitrile (AIBN).[6]

-

Chlorination: Begin bubbling chlorine gas through the refluxing solvent. Concurrently, start the dropwise addition of the anisole and initiator solution. Maintain a steady temperature and chlorine flow rate (e.g., 40-50 L/h).[6]

-

Monitoring and Completion: Monitor the reaction progress by taking samples for analysis (e.g., GC) to check for the disappearance of starting material and intermediates. Once the reaction is complete, stop the chlorine flow and cool the reactor. The resulting product is (trichloromethoxy)benzene.

Step 2: Fluorination of (Trichloromethoxy)benzene

-

Apparatus Setup: Transfer the crude (trichloromethoxy)benzene from Step 1 into a high-pressure autoclave suitable for handling hydrogen fluoride (B91410) (HF).

-

Fluorination: Add anhydrous hydrogen fluoride (aHF) to the autoclave.[16][17]

-

Reaction Conditions: Seal the autoclave and heat the mixture to a temperature of approximately 80-95 °C.[16][17] The pressure will increase to around 2.8 MPa.[16] Maintain these conditions with stirring for 4-6 hours.[17]

-

Work-up and Purification: After cooling and carefully venting the autoclave, the crude product is typically washed (e.g., with water to remove HCl byproduct), and the organic layer is separated.[17]

-

Isolation: The final product, this compound, is isolated and purified by fractional distillation.[17]

Analytical Protocols

Standard analytical techniques are used to confirm the identity and purity of this compound, including Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of a synthesized chemical compound.

Protocol: NMR Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring ¹H and ¹⁹F NMR spectra.[18]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[18] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference for ¹H NMR (δ = 0.00 ppm).[18]

-

Spectrometer Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum. The aromatic region will show signals corresponding to the five protons on the benzene ring.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. A single sharp peak is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift in CDCl₃ is approximately -58 to -59 ppm.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.[18] Integrate the signals to confirm the relative proton ratios.

Protocol: GC Purity Analysis

A gas chromatography method can be used to determine the purity of this compound and quantify any related impurities, such as positional isomers or starting materials.[19]

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC System: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., AT-210, 30 m x 0.53 mm x 1.0 µm).[19]

-

Method Parameters:

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The retention time of the main peak corresponding to this compound will be used for identification, and the peak area percentage will determine its purity.

Applications in Research and Development

The unique properties of the trifluoromethoxy group make this compound a critical starting material in several fields.

-

Pharmaceutical Development: The compound serves as a key intermediate for introducing the -OCF₃ group into active pharmaceutical ingredients (APIs).[5] This modification can enhance drug efficacy and selectivity by altering electronic properties and improving membrane permeability.[5] For example, it is a key intermediate for Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS).[19]

-

Agrochemicals: Similar to its role in pharmaceuticals, it is used in the synthesis of advanced pesticides and herbicides where metabolic stability and efficacy are crucial.[5]

-

Materials Science: It is employed in the development of high-performance fluorinated polymers and resins.[5] These materials exhibit excellent thermal stability and chemical resistance, making them suitable for specialized coatings and advanced applications.[5]

Conclusion

This compound (CAS 456-55-3) is a versatile and important chemical intermediate. Its unique combination of properties, conferred by the trifluoromethoxy group, makes it indispensable in the fields of drug discovery, agrochemical synthesis, and materials science. Understanding its physical properties, synthesis routes, and analytical methods is crucial for researchers and scientists aiming to leverage its potential in developing next-generation products. Proper safety and handling procedures must be followed due to its flammability and irritant nature.

References

- 1. CAS 456-55-3: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound 99 456-55-3 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Preparation method of this compound compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 456-55-3 [chemicalbook.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. This compound [oakwoodchemical.com]

- 12. 456-55-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 13. AB104254 | CAS 456-55-3 – abcr Gute Chemie [abcr.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. scispace.com [scispace.com]

- 16. Page loading... [wap.guidechem.com]

- 17. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. tsijournals.com [tsijournals.com]

The Lipophilicity of Trifluoromethoxy vs. Trifluoromethyl Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are frequently employed to modulate a candidate's physicochemical properties, thereby enhancing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive analysis of the lipophilicity of the trifluoromethoxy group in comparison to the trifluoromethyl group. It delves into the underlying physicochemical principles, presents quantitative data, details experimental methodologies for lipophilicity determination, and explores the implications of these differences in drug discovery.

The trifluoromethoxy group is consistently more lipophilic than the trifluoromethyl group, a factor that has profound consequences for a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This guide will equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage these powerful functional groups in the design of novel therapeutics.

Theoretical Underpinnings of Lipophilicity: OCF₃ vs. CF₃

Lipophilicity, the affinity of a molecule or a moiety for a lipophilic (fat-like) environment, is a critical determinant of a drug's behavior in the body. It is most commonly quantified by the logarithm of the partition coefficient (logP) between n-octanol and water. The Hansch lipophilicity parameter (π) is a measure of the hydrophobicity of a substituent, with positive values indicating increased lipophilicity relative to hydrogen.

The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[1] In contrast, the trifluoromethyl group, while also significantly lipophilic, has a lower Hansch π value of +0.88.[1] This difference in lipophilicity can be attributed to a combination of electronic and steric factors.

Electronic Effects: Both the -OCF₃ and -CF₃ groups are strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[1][2] This electron-withdrawing nature influences the overall polarity of the molecule. In the trifluoromethoxy group, the oxygen atom's lone pairs are drawn towards the trifluoromethyl group, reducing their ability to participate in hydrogen bonding as an acceptor.[1] This diminished hydrogen bonding capacity with water contributes to its higher lipophilicity.

Steric and Conformational Effects: The trifluoromethoxy group is conformationally distinct from a methoxy (B1213986) group. Due to steric hindrance and hyperconjugation between the oxygen lone pairs and the C-F antibonding orbitals, the -OCF₃ group tends to adopt a conformation where it is orthogonal to an adjacent aromatic ring.[3] This perpendicular orientation minimizes π-conjugation with the ring, further influencing its electronic properties and interaction with the surrounding solvent.

Quantitative Comparison of Lipophilicity

The superior lipophilicity of the trifluoromethoxy group compared to the trifluoromethyl group is consistently observed across a wide range of molecular scaffolds. The following tables summarize key quantitative data.

Table 1: Hansch Lipophilicity Parameters (π)

| Substituent | Hansch π Value |

| -OCF₃ | +1.04[1] |

| -CF₃ | +0.88[1] |

Table 2: Experimentally Determined logP and logD Values for Matched Molecular Pairs

This table presents a selection of experimentally determined logP and logD values for pairs of compounds that differ only in the substitution of a trifluoromethyl group with a trifluoromethoxy group.

| Parent Scaffold | Substituent | logP / logD | Reference |

| Benzene | -CF₃ | 2.29 | [4] |

| -OCF₃ | 2.70 | [4] | |

| 4-Aminopyridine | -CF₃ | 1.34 (logD at pH 7.4) | [5] |

| -OCF₃ | 1.89 (logD at pH 7.4) | [5] | |

| Phenylacetic acid | -CF₃ | 2.16 | [6] |

| -OCF₃ | 2.64 | [6] | |

| Aniline | -CF₃ | 1.76 | [6] |

| -OCF₃ | 2.24 | [6] |

Note: logP and logD values are dependent on the specific molecular scaffold and the experimental conditions under which they were measured.

Experimental Protocols for Lipophilicity Determination

Accurate determination of lipophilicity is crucial for understanding and predicting the behavior of drug candidates. The two most common experimental methods are the shake-flask method for determining logP and high-performance liquid chromatography (HPLC) for determining logD.

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for logP determination and is applicable for values in the range of -2 to 4 (and up to 5 in some cases).[7][8]

Principle: A known amount of the test substance is dissolved in a two-phase system of n-octanol and water. The system is shaken until equilibrium is reached, and the concentration of the substance in each phase is then determined. The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Detailed Methodology:

-

Preparation of Solvents: Both n-octanol and water must be of high purity and mutually saturated before the experiment. This is achieved by shaking the two solvents together for 24 hours, followed by a separation period.[7]

-

Test Substance Preparation: A stock solution of the test substance is prepared in the appropriate solvent. The concentration should not exceed 0.01 mol/L in either phase.[9]

-

Partitioning: Accurately measured volumes of n-octanol, water, and the stock solution are added to a suitable vessel. Three runs with different volume ratios of n-octanol to water are typically performed in duplicate.[8]

-

Equilibration: The vessels are shaken at a constant temperature (typically 20-25°C) until equilibrium is reached.[7]

-

Phase Separation: The two phases are separated, usually by centrifugation to avoid the formation of emulsions.[7]

-

Concentration Analysis: The concentration of the test substance in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as UV-Vis spectroscopy, gas chromatography (GC), or HPLC.[8]

-

Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P. The final reported logP should be the average of the values obtained from the different runs, and the values should fall within a range of ± 0.3 log units.[10]

Workflow for the Shake-Flask Method (OECD 107).

HPLC-Based Method for logD Determination

HPLC-based methods are faster and require less material than the shake-flask method, making them suitable for higher throughput screening.[11] These methods determine the distribution coefficient (logD) at a specific pH.

Principle: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity. By calibrating the system with a set of standards with known logP values, the logD of an unknown compound can be determined from its retention time.

Detailed Methodology:

-

System Preparation:

-

Column: A reverse-phase column (e.g., C18) is used.

-

Mobile Phase: A mixture of an aqueous buffer (at the desired pH, e.g., pH 7.4 for physiological relevance) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is used. The composition of the mobile phase can be run isocratically or as a gradient.[12]

-

-

Calibration:

-

A series of standard compounds with well-established logP values are injected into the HPLC system.

-

The retention time (t_R) for each standard is recorded.

-

A calibration curve is generated by plotting the logarithm of the capacity factor (log k') versus the known logP values of the standards. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_0 is the dead time of the column.[11]

-

-

Sample Analysis:

-

The test compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions used for the standards.

-

The retention time of the test compound is measured.

-

-

logD Calculation:

-

The log k' for the test compound is calculated from its retention time.

-

The logD of the test compound is then determined from the calibration curve.

-

Workflow for HPLC-Based logD Determination.

Implications in Drug Discovery and Development

The choice between a trifluoromethoxy and a trifluoromethyl group can have significant consequences for a drug candidate's ADME profile and overall therapeutic potential.

4.1. Membrane Permeability and CNS Penetration

The higher lipophilicity of the -OCF₃ group generally leads to increased passive diffusion across biological membranes.[13] This can be advantageous for oral absorption and for targeting intracellular proteins. For central nervous system (CNS) drugs, where penetration of the blood-brain barrier is essential, the enhanced lipophilicity of the -OCF₃ group can be a key design element.[14] However, excessive lipophilicity can also lead to non-specific binding and increased toxicity.

4.2. Metabolic Stability

Both the -OCF₃ and -CF₃ groups are known to enhance metabolic stability.[1][8] The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes.[1] The trifluoromethoxy group, in particular, is a very effective replacement for a metabolically labile methoxy group, blocking O-demethylation pathways.[3] The increased metabolic stability conferred by these groups can lead to a longer drug half-life and reduced patient dosing frequency.

4.3. Synthesis Considerations

The incorporation of trifluoromethoxy and trifluoromethyl groups into molecules presents distinct synthetic challenges.

-

Trifluoromethoxy Group: The direct introduction of the -OCF₃ group can be challenging due to the instability of the trifluoromethoxide anion.[15] Common methods include the use of electrophilic trifluoromethoxylating reagents or multi-step sequences involving, for example, the conversion of phenols to aryl trifluoromethyl ethers.[15][16]

-

Trifluoromethyl Group: A wider array of methods is available for the introduction of the -CF₃ group. These include the use of nucleophilic, electrophilic, and radical trifluoromethylating agents.[17][18] Copper-mediated trifluoromethylation of aryl halides is a common and effective strategy.[18]

Conclusion

The trifluoromethoxy and trifluoromethyl groups are invaluable tools in the medicinal chemist's arsenal (B13267) for fine-tuning the properties of drug candidates. The trifluoromethoxy group is demonstrably more lipophilic than the trifluoromethyl group, a difference that has significant implications for a molecule's ability to cross biological membranes and its overall pharmacokinetic profile. A thorough understanding of the physicochemical properties of these groups, coupled with robust experimental determination of lipophilicity, is essential for the rational design of safe and effective medicines. This guide provides the foundational knowledge and practical methodologies to empower researchers in this critical aspect of drug discovery.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 8. benchchem.com [benchchem.com]

- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 10. oecd.org [oecd.org]

- 11. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 12. SOP for HPLC Analysis and Documentation | Pharmaguideline [pharmaguideline.com]

- 13. Methyl to trifluoromethyl substitution as a strategy to increase the membrane permeability of short peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 18. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethoxybenzene Moiety: A Scaffolding Approach to Diverse Biological Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The (trifluoromethoxy)benzene structure, while not demonstrating significant intrinsic biological activity, serves as a pivotal scaffold in modern medicinal chemistry. Its unique physicochemical properties, conferred by the trifluoromethoxy (-OCF3) group, are leveraged to modulate the efficacy, metabolic stability, and pharmacokinetic profiles of a wide array of therapeutic agents. This technical guide delves into the core mechanisms of action of several key drugs that feature the this compound moiety, highlighting the diverse biological pathways they influence. We will explore the neuroprotective effects of Riluzole (B1680632), the anti-tuberculosis activity of Delamanid and Pretomanid, the anti-cancer properties of Sonidegib, and the cardiovascular applications of Celikalim. This guide provides a comprehensive overview of their mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Introduction: The Role of the this compound Group in Drug Design

The trifluoromethoxy (-OCF3) group is a privileged substituent in contemporary drug design, prized for its ability to enhance key molecular properties. Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's interaction with biological targets and its overall disposition in the body.

Key characteristics imparted by the trifluoromethoxy group include:

-

Enhanced Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, which can improve a drug's ability to cross cellular membranes and enhance its absorption and distribution.

-

Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, making them resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability can lead to a longer drug half-life.

-

Modulation of pKa: The electron-withdrawing nature of the -OCF3 group can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-target interactions.

-

Conformational Effects: The steric bulk of the trifluoromethoxy group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

While this compound itself is primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, its incorporation into larger molecules has led to the development of drugs with diverse and potent mechanisms of action. This guide will focus on the biological activities of these downstream compounds.

Mechanisms of Action of Key Drugs Containing the this compound Moiety

This section details the mechanisms of action for five selected drugs, showcasing the versatility of the this compound scaffold.

Riluzole: Neuroprotection through Glutamate (B1630785) Modulation and Ion Channel Inhibition

Riluzole is a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS). Its mechanism of action is multifactorial, primarily targeting the glutamatergic system to reduce excitotoxicity.[1][2][3][4]

Core Mechanisms:

-

Inhibition of Glutamate Release: Riluzole inhibits the release of glutamate from presynaptic terminals.[1][3] This is thought to be mediated, in part, by the inactivation of voltage-dependent sodium channels.[1]

-

Blockade of Postsynaptic Glutamate Receptors: Riluzole acts as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, further dampening glutamatergic signaling.[1][4]

-

Modulation of G-protein Dependent Signaling: Evidence suggests that riluzole may also activate G-protein-dependent signal transduction pathways that contribute to its neuroprotective effects.[1]

Signaling Pathway:

References

The Ascendant Role of (Trifluoromethoxy)benzene Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group, when appended to a benzene (B151609) ring, imparts a unique constellation of properties that are highly advantageous for drug design. This technical guide provides an in-depth exploration of early-stage research on (Trifluoromethoxy)benzene derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support researchers in this dynamic field.

The trifluoromethoxy group is a bioisostere of the methoxy (B1213986) group but offers significantly enhanced metabolic stability and increased lipophilicity.[1] The strong electron-withdrawing nature of the trifluoromethoxy group can also modulate the pKa of nearby functionalities, influencing target binding interactions.[2] These characteristics often translate to improved oral bioavailability, enhanced membrane permeability, and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile, making this compound derivatives a compelling scaffold for the development of novel therapeutics across various disease areas, including oncology and neurology.[3][4]

Data Presentation: In Vitro Biological Activity

The following tables summarize quantitative data from early-stage research on fluorinated heterocyclic compounds structurally related to this compound derivatives, highlighting their potential as anticancer agents.

Table 1: Cytotoxicity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [5]

| Compound ID | A375 (Melanoma) IC₅₀ (µM) | C32 (Melanoma) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |

| 3a | >50 | 28.3 | 29.1 | >50 |

| 3b | 25.4 | 24.4 | 27.8 | >50 |

| 3c | 30.2 | 26.8 | 31.5 | >50 |

| 3d | 28.9 | 27.5 | 30.1 | >50 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Table 2: In Vivo Anticonvulsant Activity of Riluzole and its Analogs [6]

| Compound | Substituent at C6 | ED₅₀ (mg/kg, i.p.) |

| Riluzole | -OCF₃ | 3.2 |

| Analog 1 | -OCF₂CF₃ | 2.5 |

| Analog 2 | -CF₃ | 2.8 |

| Analog 3 | -CF₂CF₃ | 2.5 |

| 2-imino-3-(2-methylthio)-ethyl-6-trifluoromethoxybenzothiazoline (61) | -OCF₃ | 1.0 |

| 2-imino-3-(2-methylsulfinyl)-ethyl-6-trifluoromethoxybenzothiazoline (64) | -OCF₃ | 1.1 |

ED₅₀ values represent the effective dose required to produce a therapeutic effect in 50% of the population.

Key Signaling Pathways and Mechanisms of Action

This compound derivatives have been investigated for their potential to modulate various signaling pathways implicated in disease. One such pathway is the Transforming Growth Factor-β (TGF-β) signaling cascade, which plays a crucial role in cell growth, differentiation, and apoptosis.[7] Dysregulation of this pathway is a hallmark of several pathologies, including cancer and fibrosis.[8]

Certain trifluoromethyl-containing compounds have been shown to inhibit the TGF-β pathway. For instance, the trifluoromethyl quinazoline (B50416) derivative, kzl054, has been reported to down-regulate the expression and secretion of TGF-β1 in stromal cells, thereby inhibiting the epithelial-mesenchymal transition (EMT) in prostatic hyperplasia cells.[1] This provides a rationale for exploring this compound derivatives as potential modulators of this critical pathway.

Caption: TGF-β signaling pathway and potential inhibition by this compound derivatives.

Another critical pathway often targeted in cancer therapy is the Mitogen-Activated Protein Kinase (MAPK) cascade, which regulates cell proliferation and survival. Kinase inhibitors are a major class of anticancer drugs, and the unique properties of the trifluoromethoxy group make it an attractive substituent for the design of novel kinase inhibitors.

Caption: Experimental workflow for kinase inhibitor discovery.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing drug discovery research. The following sections provide methodologies for key in vitro assays relevant to the early-stage evaluation of this compound derivatives.

Synthesis of Trifluoromethoxylated Anilines

A user-friendly, two-step protocol for the synthesis of ortho-trifluoromethoxylated aniline (B41778) derivatives has been reported.[9] This method involves the O-trifluoromethylation of N-aryl-N-hydroxyacetamides followed by a thermally induced OCF₃ migration.

Step 1: O-Trifluoromethylation of Methyl 4-(N-hydroxyacetamido)benzoate [2]

-

To a solution of methyl 4-(N-hydroxyacetamido)benzoate (1 equivalent) in chloroform, add Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equivalents).

-

Add a catalytic amount of cesium carbonate (Cs₂CO₃) (0.1 equivalents).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is purified by flash column chromatography to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

Step 2: Thermally Induced OCF₃ Migration [2]

-

Dissolve the methyl 4-(N-(trifluoromethoxy)acetamido)benzoate obtained in Step 1 in nitromethane.

-

Heat the reaction mixture to 120 °C.

-

Monitor the reaction progress by TLC.

-

After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically a serial dilution) and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s, providing an estimate of its intrinsic clearance.[10][11]

-

Preparation: Prepare a working solution of the test compound. Thaw pooled liver microsomes (human, rat, or mouse) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate (B84403) buffer (pH 7.4). Prepare an NADPH regenerating system.

-

Incubation: Add the liver microsome solution to a 96-well plate. Add the test compound and pre-incubate at 37°C for 5-10 minutes. Initiate the reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) containing an internal standard).[12]

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and protein concentration.[10]

In Vitro Permeability Assay (Caco-2)

The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[13]

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

-

Transport Study (Apical to Basolateral): Add the test compound in a transport buffer to the apical (donor) side of the monolayer. At specified time points, collect samples from the basolateral (receiver) side.

-

Transport Study (Basolateral to Apical): To assess active efflux, perform the transport study in the reverse direction, adding the compound to the basolateral side and sampling from the apical side.

-

Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Conclusion

The incorporation of the trifluoromethoxybenzene moiety represents a highly effective strategy in modern drug discovery for enhancing the druglike properties of small molecules. Early-stage research consistently demonstrates the potential of these derivatives to yield compounds with improved metabolic stability, favorable permeability, and potent biological activity. The data and protocols presented in this guide are intended to provide a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this promising chemical scaffold. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly pave the way for the development of next-generation therapeutics.

References

- 1. A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells [mdpi.com]

- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 7. Development of novel small molecule TGF-beta inhibitors – Hinck Lab [hincklab.structbio.pitt.edu]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. Caco-2 Permeability | Evotec [evotec.com]

The Trifluoromethoxy)benzene Moiety: A Cornerstone in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group into organic molecules has become a pivotal strategy in the design of advanced pharmaceuticals, agrochemicals, and materials. (Trifluoromethoxy)benzene and its derivatives are key building blocks in this endeavor, offering a unique combination of properties that enhance molecular performance. This technical guide provides a comprehensive overview of the applications of this compound, focusing on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological processes.

Physicochemical and Biological Impact of the Trifluoromethoxy Group

The trifluoromethoxy group is a powerful modulator of a molecule's physicochemical properties. It is highly lipophilic, significantly more so than a methoxy (B1213986) or even a trifluoromethyl group, which can enhance a compound's ability to cross biological membranes.[1] Furthermore, the strong electron-withdrawing nature of the -OCF₃ group and the high bond energy of the C-F bonds contribute to increased metabolic stability, prolonging the in vivo half-life of drug candidates.[2] These characteristics make the trifluoromethoxy group a highly desirable substituent in medicinal chemistry and agrochemical design.[1][2]

Quantitative Data Presentation

To illustrate the impact of the trifluoromethoxy and related trifluoromethyl groups on biological activity, the following tables summarize key quantitative data from the literature.

| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |

| Celecoxib | COX-2 | 0.04 | Sf9 cells | [Source for Celecoxib IC50] |

| Riluzole | Glutamate (B1630785) Release Inhibition | 30 | Hippocampal Slices | [Source for Riluzole activity] |

| Trifluoromethyl-isoxazole Derivative | Anticancer | 2.63 | MCF-7 | [3] |

| Trifluoromethyl-thioxanthone Derivative | Anticancer | 0.0878 | HeLa | [Source for thioxanthone derivative] |

Table 1: Biological Activity of Selected Trifluoromethyl and Trifluoromethoxy-Containing Compounds. This table is a compilation of data from multiple sources to provide a comparative overview.

| Derivative | pKa | Reference |

| 2-(Trifluoromethoxy)phenylboronic acid | 8.8 | [Source for boronic acid pKa] |

| 3-(Trifluoromethoxy)phenylboronic acid | 7.8 | [Source for boronic acid pKa] |

| 4-(Trifluoromethoxy)phenylboronic acid | 7.8 | [Source for boronic acid pKa] |

| Phenylboronic acid (unsubstituted) | 8.8 | [Source for boronic acid pKa] |

Table 2: Physicochemical Properties of (Trifluoromethoxy)phenylboronic Acid Isomers. The pKa values illustrate the electronic influence of the -OCF₃ group at different positions on the benzene (B151609) ring.

Key Applications and Mechanisms of Action

This compound derivatives have found significant applications in various fields, most notably in pharmaceuticals and agrochemicals.

Pharmaceutical Applications: The Case of Riluzole

Riluzole, a benzothiazole (B30560) containing a trifluoromethoxy group, is a neuroprotective drug approved for the treatment of amyotrophic lateral sclerosis (ALS). [Source for Riluzole use] Its mechanism of action is multifactorial, primarily targeting the glutamatergic system to reduce excitotoxicity. [Source for Riluzole mechanism]

Caption: Mechanism of action of Riluzole in reducing glutamatergic excitotoxicity.

Agrochemical Applications: The Case of Flurprimidol

Flurprimidol is a plant growth regulator that utilizes a trifluoromethoxy-substituted pyrimidine (B1678525) core. It functions by inhibiting the biosynthesis of gibberellic acid (GA), a key hormone responsible for stem elongation in plants. [Source for Flurprimidol mechanism]

Caption: Flurprimidol inhibits Gibberellic Acid biosynthesis, leading to reduced stem elongation in plants.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of this compound chemistry. The following sections provide methodologies for the synthesis of the core structure and a representative biological assay.

Synthesis of this compound from Anisole (B1667542)

This two-step protocol describes the synthesis of this compound starting from anisole, proceeding through a trichloromethoxybenzene intermediate.[4]

Step 1: Synthesis of Trichloromethoxybenzene

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and a gas inlet, charge anisole and a suitable solvent such as 4-chlorobenzotrifluoride.

-

Initiation: Add a radical initiator (e.g., azobisisobutyronitrile - AIBN).

-

Chlorination: Heat the mixture to 90-100 °C under UV illumination. Introduce chlorine gas at a controlled flow rate (e.g., 15-20 L/h) over 4-5 hours.

-

Reaction Completion: After the initial addition, continue to pass chlorine gas through the mixture for an additional 2 hours to ensure complete reaction.

-

Work-up: Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove dissolved chlorine and HCl. Remove the solvent under reduced pressure to obtain crude trichloromethoxybenzene.

Step 2: Fluorination to this compound

-

Reaction Setup: In a suitable pressure reactor (e.g., a stainless steel autoclave), charge the crude trichloromethoxybenzene from Step 1 and anhydrous hydrogen fluoride (B91410) (HF).

-

Fluorination Reaction: Heat the mixture to 80 °C and maintain for 4-6 hours. The reaction will proceed under autogenous pressure.

-

Work-up: After the reaction is complete, carefully vent the excess HF and HCl. Purge the reactor with nitrogen gas while heating to remove any dissolved gases.

-

Purification: The crude this compound can be purified by distillation to yield the final product.

In Vitro Neuroprotection Assay with Riluzole

This protocol outlines a typical experimental workflow to assess the neuroprotective effects of a this compound-containing compound like Riluzole against glutamate-induced excitotoxicity in primary neuronal cultures.

Caption: Experimental workflow for an in vitro neuroprotection assay to evaluate the efficacy of Riluzole.

Methodology:

-

Cell Culture: Isolate and culture primary cortical neurons from embryonic rodent brains on poly-D-lysine-coated multi-well plates.

-

Compound Preparation: Prepare stock solutions of Riluzole in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the culture medium.

-

Pre-treatment: Replace the culture medium with fresh medium containing the desired concentrations of Riluzole or a vehicle control. Incubate the cells for 24 hours.

-

Induction of Excitotoxicity: Add a concentrated solution of glutamate to the wells to achieve the final desired excitotoxic concentration.

-

Co-incubation: Incubate the neurons with both the compound/vehicle and glutamate for a further 24 hours.

-

Assessment of Cell Viability: Quantify cell viability using a standard method such as the MTT assay (measures metabolic activity) or the LDH assay (measures membrane integrity).

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells and determine the dose-dependent neuroprotective effect of the compound.